molecular formula C17H20ClN3O4S B11209558 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B11209558
M. Wt: 397.9 g/mol
InChI Key: GJUZUIOMNQMDQP-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide is a complex organic compound with a unique structure that combines elements of thieno[3,4-c]pyrazole and chlorophenoxyacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the tert-butyl and chlorophenoxyacetamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-butyl)phenyl)-3-chloro-N-phenylaniline
  • N-(tert-butyl)-4-chlorophenylacetamide
  • 2-(4-chlorophenoxy)-N-(tert-butyl)acetamide

Uniqueness

N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide is unique due to its combination of the thieno[3,4-c]pyrazole core with the chlorophenoxyacetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H20ClN3O4S

Molecular Weight

397.9 g/mol

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C17H20ClN3O4S/c1-17(2,3)21-16(13-9-26(23,24)10-14(13)20-21)19-15(22)8-25-12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,22)

InChI Key

GJUZUIOMNQMDQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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